1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine
CAS No.: 4394-26-7
Cat. No.: VC1993923
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4394-26-7 |
---|---|
Molecular Formula | C8H9N3S |
Molecular Weight | 179.24 g/mol |
IUPAC Name | 2-(thiophen-2-ylmethyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C8H9N3S/c9-8-3-4-10-11(8)6-7-2-1-5-12-7/h1-5H,6,9H2 |
Standard InChI Key | KFEVMOCBDLBBKX-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)CN2C(=CC=N2)N |
Canonical SMILES | C1=CSC(=C1)CN2C(=CC=N2)N |
Introduction
Chemical Identity and Structural Characteristics
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound characterized by a pyrazole ring with an amine substituent at position 5 and a thiophen-2-ylmethyl group at position 1. This arrangement creates a molecule with multiple reaction sites and interesting electronic properties .
Basic Identification Parameters
The compound is cataloged with specific identifiers that facilitate its tracking in chemical databases and literature:
Parameter | Value |
---|---|
CAS Number | 4394-26-7 |
Molecular Formula | C₈H₉N₃S |
Molecular Weight | 179.24 g/mol |
IUPAC Name | 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine |
InChI Key | KFEVMOCBDLBBKX-UHFFFAOYSA-N |
European Community (EC) Number | 858-673-9 |
Table 1: Identification parameters of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine
Structural Features
The molecule consists of two principal heterocyclic components:
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A pyrazole ring bearing an amino group at the 5-position, which contributes to the compound's nucleophilic character and hydrogen-bonding capabilities.
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A thiophene ring connected to the pyrazole nitrogen via a methylene bridge, introducing sulfur-mediated interactions and expanded π-electron density .
This combination of heterocycles creates a molecule with diverse reactive sites and electronic distributions, making it valuable for both synthetic organic chemistry and medicinal chemistry applications. The presence of the amine group at position 5 of the pyrazole ring provides a versatile handle for further functionalization, while the thiophene component introduces sulfur-mediated interactions that can enhance binding to various biological targets.
Physical and Chemical Properties
The physical and chemical properties of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine contribute significantly to its applications in various fields, particularly in medicinal chemistry and organic synthesis.
Physical Properties
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine typically appears as a brown crystalline solid with defined physical characteristics:
Property | Value |
---|---|
Physical State | Solid, brown crystalline |
Melting Point | 72-73°C |
Solubility | Soluble in polar organic solvents |
Purity (Commercial) | ≥95.0% |
Table 2: Physical properties of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine
Chemical Reactivity
The compound exhibits chemical reactivity typical of its constituent functional groups:
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The primary amine group at the pyrazole 5-position can undergo various transformations:
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Nucleophilic substitution reactions
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Amide formation with carboxylic acids or acid chlorides
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Schiff base formation with aldehydes and ketones
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Acylation and alkylation reactions
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The thiophene ring demonstrates reactivity characteristic of electron-rich heterocycles:
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Electrophilic aromatic substitution at positions 3 and 5
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Oxidation reactions, potentially forming thiophene sulfoxides or sulfones
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Participation in various coupling reactions
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The pyrazole core can engage in:
The combination of these reactive sites creates a versatile scaffold for chemical modification, allowing for extensive derivatization to tune physical, chemical, and biological properties.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine, each with specific advantages depending on reagent availability and desired scale.
N-Alkylation Approach
The most common synthetic route involves N-alkylation of a pyrazol-5-amine with a thiophen-2-ylmethyl halide:
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Preparation of a suitably protected pyrazol-5-amine
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N-alkylation with thiophen-2-ylmethyl bromide or chloride under basic conditions
This method typically employs bases such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetonitrile. The reaction conditions generally involve temperatures between 60-80°C for several hours to ensure complete conversion .
Domino Reaction Strategy
An alternative approach involves multicomponent domino reactions of arylglyoxals with pyrazol-5-amines. This method has been reported to provide access to various pyrazole derivatives:
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Reaction of arylglyoxal monohydrates with pyrazol-5-amines in DMF
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Use of p-toluenesulfonic acid (p-TsOH) as a Brønsted acid promoter
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Formation of intermediate products that can be further modified to obtain the target compound
This approach is particularly valuable for accessing more complex derivatives with additional functionality, though it may require optimization of reaction conditions for the specific target.
Synthetic Challenges and Optimizations
Several factors influence the efficiency of these synthetic routes:
Challenge | Optimization Strategy |
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Regioselectivity in N-alkylation | Careful control of temperature and base strength |
Side reactions at the amine group | Use of protecting groups for the amine functionality |
Purification difficulties | Column chromatography or recrystallization from appropriate solvents |
Scale-up considerations | Continuous flow processes for industrial production |
Table 3: Synthetic challenges and optimization strategies
The choice of synthetic method depends on the scale required, available starting materials, and the specific substitution pattern desired on the final product.
Biological Activities and Applications
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine and its derivatives have demonstrated a range of biological activities that position them as compounds of interest for pharmaceutical development.
Anticancer Properties
Derivatives of pyrazole compounds containing thiophene moieties have shown promising anticancer activities:
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Cytotoxicity against various cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF7) cells
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Potential mechanisms including apoptosis induction and cell cycle arrest
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Structure-activity relationship studies suggesting that the thiophene-pyrazole linkage contributes significantly to the anticancer properties
While the specific activity of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine itself requires further investigation, the structural class has demonstrated considerable potential in this therapeutic area.
Antimicrobial Activities
Compounds containing pyrazole and thiophene rings have exhibited antimicrobial properties against various pathogens:
Pathogen Type | Observed Activity | Comparative Efficacy |
---|---|---|
Gram-positive bacteria | Moderate to good inhibition | Comparable to standard antibiotics in some cases |
Gram-negative bacteria | Variable activity | Generally less effective than against Gram-positive |
Fungi | Selective antifungal properties | Structure-dependent efficacy |
Table 4: Antimicrobial activity profile of related thiophene-pyrazole compounds
The antimicrobial properties are believed to stem from the ability of these compounds to interact with multiple targets in microbial cells, including membrane components and essential enzymes.
Other Biological Activities
Additional pharmacological properties associated with this class of compounds include:
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Anti-inflammatory effects through potential inhibition of cyclooxygenase or cytokine production
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Analgesic properties in preliminary animal models
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Potential interactions with various ion channels and enzymes that modulate physiological processes
These diverse biological activities make 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine and related compounds valuable scaffolds for medicinal chemistry exploration.
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is essential for rational drug design based on the 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine scaffold.
Key Structural Determinants of Activity
Several structural features have been identified as critical for the biological activity of pyrazole-thiophene hybrid compounds:
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The free amino group at the 5-position of the pyrazole ring often serves as a hydrogen bond donor in interactions with biological targets
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The thiophene ring contributes to lipophilicity and may engage in π-π stacking with aromatic amino acid residues in protein targets
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The methylene bridge between the heterocycles provides conformational flexibility that can influence binding affinity
Effect of Modifications
Studies on related compounds have revealed how structural modifications affect biological properties:
Modification Site | Effect on Properties | Impact on Biological Activity |
---|---|---|
Pyrazole N-1 | Alters electronic distribution | Can enhance or diminish target selectivity |
Amine group (position 5) | Changes H-bonding capability | Critical for recognition by many biological targets |
Thiophene ring | Affects lipophilicity and metabolic stability | Influences membrane permeability and pharmacokinetics |
Methylene bridge | Modifies conformational flexibility | Alters binding affinity to target proteins |
Table 5: Effects of structural modifications on properties and biological activity
Molecular Interactions with Biological Targets
Computational and experimental studies suggest that 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine and its derivatives interact with biological targets through multiple mechanisms:
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Hydrogen bonding interactions via the amino group
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π-π stacking involving the aromatic heterocycles
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Hydrophobic interactions through the thiophene ring
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Potential coordination with metal ions in metalloenzymes
These diverse interaction modes contribute to the broad spectrum of biological activities observed for this compound class.
GHS Pictogram | Signal Word | Hazard Statements |
---|---|---|
GHS07 | Warning | H302: Harmful if swallowed |
H315: Causes skin irritation | ||
H319: Causes serious eye irritation | ||
H335: May cause respiratory irritation |
Table 6: Hazard classification of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine
Current Research and Future Directions
Research on 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine continues to evolve, with several promising avenues for future investigation.
Recent Research Developments
Current research involving this compound and related structures focuses on:
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Development of more efficient synthetic routes with improved yields and purity
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Exploration of novel derivatives with enhanced biological activities
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Detailed studies of mechanism of action for observed biological effects
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Investigation of potential applications beyond pharmaceutical uses
Emerging Applications
Several emerging applications for 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine and related compounds are being explored:
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As building blocks for more complex heterocyclic systems with targeted biological activities
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Development of selective enzyme inhibitors for various therapeutic applications
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Potential use in materials science, leveraging the electronic properties of the thiophene-pyrazole system
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Application in combinatorial chemistry libraries for drug discovery
Future Research Directions
Future investigations are likely to focus on:
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Comprehensive structure-activity relationship studies to optimize biological activity
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Development of targeted derivatives with improved pharmacokinetic profiles
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Exploration of synergistic effects with established therapeutic agents
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Application of computational methods to predict properties and activities of novel derivatives
These research directions highlight the continued relevance of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine in chemical and pharmaceutical research.
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